REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[N:6]1[C:11]2[S:12][C:13]([C:15]([O:17]C)=O)=[CH:14][C:10]=2[CH:9]=[N:8][CH:7]=1.[CH3:19][O:20][N-:21][CH3:22]>C1COCC1>[CH3:19][O:20][N:21]([CH3:22])[C:15]([C:13]1[S:12][C:11]2[N:6]=[CH:7][N:8]=[CH:9][C:10]=2[CH:14]=1)=[O:17]
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=C1SC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=C1SC(=C2)C(=O)OC
|
Name
|
N-methoxy-N-methylamide
|
Quantity
|
104 mg
|
Type
|
reactant
|
Smiles
|
CO[N-]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below −5° C
|
Type
|
CUSTOM
|
Details
|
quenched with NH4Cl (sat. aq)
|
Type
|
ADDITION
|
Details
|
The solution was diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica eluting with hexane:EtOAc (1:1 to 1:4)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CC2=C(N=CN=C2)S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |